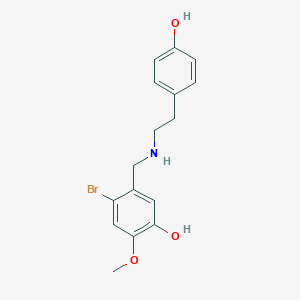

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKJIRYXUAQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429441 | |

| Record name | 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179107-93-8 | |

| Record name | 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. The molecule this compound (CAS: 179107-93-8, Molecular Formula: C₁₆H₁₈BrNO₃, Molecular Weight: 352.23 g/mol ) presents a fascinating scaffold, combining features of a substituted phenol with a phenethylamine moiety, a classic pharmacophore in many biologically active compounds.[1] Its structural complexity, featuring multiple functional groups and stereocenters, necessitates a multi-pronged analytical approach for definitive characterization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this molecule. As experimental spectra for this specific compound are not widely published, this document will focus on the principles of spectroscopic interpretation, predicted data based on established chemical principles and analogous structures, and robust protocols for data acquisition. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a map of the different types of protons in a molecule. The predicted chemical shifts (δ) for this compound in a solvent like DMSO-d₆ (which allows for the observation of exchangeable -OH and -NH protons) are summarized below.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this analysis. Its ability to form hydrogen bonds prevents the rapid exchange of the phenolic -OH and amine -NH protons, allowing them to be observed as distinct signals in the spectrum, which would otherwise be broadened or absent in non-polar solvents like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Phenolic OH (on phenethylamine) | 9.0 - 9.5 | Singlet (broad) | 1H | The acidic phenolic proton is deshielded and typically appears as a broad singlet. |

| Phenolic OH (on brominated ring) | 8.5 - 9.0 | Singlet (broad) | 1H | Similar to the other phenolic proton, but in a slightly different electronic environment. |

| Aromatic H (on brominated ring) | ~7.0 | Singlet | 1H | This proton is ortho to the methoxy group and para to the bromine, leading to a specific downfield shift. |

| Aromatic H (on brominated ring) | ~6.8 | Singlet | 1H | This proton is ortho to the aminomethyl group and meta to the methoxy group. |

| Aromatic H (on phenethylamine ring) | 6.9 - 7.1 | Doublet | 2H | Protons ortho to the ethylamine group on the hydroxyphenyl ring. |

| Aromatic H (on phenethylamine ring) | 6.6 - 6.8 | Doublet | 2H | Protons meta to the ethylamine group on the hydroxyphenyl ring. |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methoxy protons are characteristic singlets in this region.[2] |

| Benzylic (-CH₂-N) | ~3.7 | Singlet or Doublet | 2H | Protons on the carbon adjacent to the nitrogen and the brominated aromatic ring. May show coupling to the N-H proton. |

| Amine (-NH-) | 2.5 - 3.5 | Triplet or broad singlet | 1H | The chemical shift is variable and depends on concentration and temperature. It will likely couple to the adjacent CH₂ group. |

| Methylene (-N-CH₂-) | ~2.8 | Triplet | 2H | Part of the ethyl bridge, coupled to the other methylene group. |

| Methylene (-CH₂-Ar) | ~2.7 | Triplet | 2H | Part of the ethyl bridge, coupled to the methylene group adjacent to the nitrogen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic C-O (Phenolic) | 155 - 160 | Aromatic carbons attached to oxygen are significantly deshielded. |

| Aromatic C-O (Methoxy) | 145 - 150 | Similar to phenolic carbons, shifted by the electronic effect of the methoxy group. |

| Aromatic C-Br | 110 - 115 | The carbon atom directly bonded to bromine is shielded relative to other substituted aromatic carbons. |

| Aromatic C-H & C-C | 115 - 135 | The remaining aromatic carbons will appear in this typical range. |

| Methoxy (-OCH₃) | 55 - 60 | A characteristic region for methoxy carbons.[2] |

| Benzylic (-CH₂-N) | 50 - 55 | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| Methylene (-N-CH₂-) | 45 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |

| Methylene (-CH₂-Ar) | 35 - 40 | Aliphatic carbon adjacent to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | The broadness is due to hydrogen bonding.[4] |

| 3400 - 3300 (sharp/medium) | N-H Stretch | Secondary Amine (-NH-) | Secondary amines typically show one sharp absorption band in this region. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations for the sp³ C-H bonds in the methoxy and ethyl groups. |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | These absorptions confirm the presence of the benzene rings. |

| 1260 - 1200 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong, characteristic absorption for the C-O bond of the methoxy group. |

| 1180 - 1150 | C-O Stretch | Phenolic C-O | Absorption for the C-O bond of the phenol groups. |

| 1100 - 1000 | C-N Stretch | Aliphatic Amine | Stretching vibration of the carbon-nitrogen bond. |

| 700 - 500 | C-Br Stretch | Aryl Bromide | The C-Br stretch is typically found in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

A common and reliable method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Run a background scan with the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum

For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

| m/z Value | Ion | Rationale |

| 352.05 / 354.05 | [M+H]⁺ | The protonated molecular ion. The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This "doublet" is a definitive indicator of a monobrominated compound. |

| 214.98 / 216.98 | [C₇H₇BrO₂]⁺ | A likely fragment resulting from the cleavage of the C-C bond between the two methylene groups of the ethylamine bridge (benzylic cleavage). |

| 121.07 | [C₈H₉O]⁺ | A fragment corresponding to the 4-hydroxyphenethyl moiety after cleavage. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrument Setup (LC-MS):

-

The sample is typically introduced via a Liquid Chromatography (LC) system, even with a direct injection (no column), to a mass spectrometer equipped with an ESI source.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.

-

-

Data Processing:

-

Analyze the spectrum to identify the molecular ion peak and its characteristic isotopic pattern.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

-

Analyze fragmentation patterns (if MS/MS data is acquired) to further confirm the structure.

-

Section 4: Integrated Spectroscopic Workflow and Data Interpretation

The characterization of a novel compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and validated structural assignment.

Workflow for Spectroscopic Characterization

Caption: An integrated workflow for the structural characterization of a novel chemical entity.

Structure-Spectrum Correlation Diagram

Caption: Key structural fragments and their corresponding expected spectroscopic signals.

Conclusion

The structural verification of this compound is a task that requires the synergistic use of multiple spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification remains paramount. The characteristic signals—such as the bromine isotope pattern in the mass spectrum, the distinct phenolic and amine protons in the ¹H NMR, and the various functional group vibrations in the IR spectrum—serve as critical validation points. By following the detailed protocols and interpretative logic outlined herein, researchers can confidently and accurately characterize this and other similarly complex molecules, ensuring the integrity and quality of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:179107-93-8 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2012). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Complex Adrenergic Ligands

A Foreword on the Subject Compound: Initial searches for "4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol" did not yield sufficient public-domain data to construct a detailed mechanism of action profile. To fulfill the requirements of this guide with scientific integrity, we will use the well-characterized, structurally related compound, Labetalol , as a model. Labetalol, a substituted phenylethanolamine, possesses a complex, multi-target mechanism of action that serves as an excellent exemplar for the experimental and analytical workflows required to characterize such molecules.

Introduction to Labetalol: A Dual-Action Adrenergic Antagonist

Labetalol is a third-generation beta-blocker used clinically for the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[1][2] Its therapeutic efficacy stems from a unique and complex mechanism of action: it is a competitive antagonist at both alpha- and beta-adrenergic receptors.[3][4] Specifically, it exhibits non-selective antagonism of β1- and β2-adrenergic receptors and selective antagonism of α1-adrenergic receptors.[5][6]

This dual blockade results in a desirable hemodynamic profile:

-

β1-Adrenergic Blockade: Reduces heart rate and cardiac contractility, decreasing cardiac output.[3]

-

α1-Adrenergic Blockade: Induces vasodilation of peripheral blood vessels, reducing systemic vascular resistance.[3][5]

The combined effect is a reduction in blood pressure without the reflex tachycardia that can occur with standalone vasodilators.[4][6] Furthermore, Labetalol is a racemic mixture of four stereoisomers, each contributing differently to its overall pharmacological profile, adding another layer of complexity to its mechanism.[6] This guide will detail the experimental framework necessary to dissect such a multifaceted mechanism.

Experimental Elucidation of a Multi-Target Mechanism

Characterizing a compound like Labetalol requires a multi-step, hierarchical approach, moving from initial target identification to functional validation and downstream pathway analysis.

Part A: Target Affinity Determination via Radioligand Binding Assays

The foundational step is to determine if the compound physically interacts with its putative targets and with what affinity. Competitive radioligand binding assays are the gold standard for quantifying this interaction.[7][8]

Causality and Rationale: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor. It works on the principle of competition between the unlabeled test compound (Labetalol) and a known high-affinity radiolabeled ligand for a finite number of receptors in a tissue or cell membrane preparation. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its Ki, an intrinsic measure of its binding affinity.

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

-

Preparation of Membranes:

-

Culture cell lines stably expressing high levels of the human α1-, β1-, or β2-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.

-

Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[7] Resuspend the final membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-25 µg protein/well).[7]

-

Add a constant concentration of a specific radioligand.

-

Add increasing concentrations of the unlabeled test compound (Labetalol) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Include control wells for "Total Binding" (radioligand + membranes, no competitor) and "Non-Specific Binding" (radioligand + membranes + a high concentration of a non-radioactive competitor, e.g., 10 µM phentolamine for α1 or 10 µM propranolol for β).[7]

-

-

Incubation and Harvesting:

-

Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Data Presentation:

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) - Representative Values |

| α₁-adrenergic | [³H]-Prazosin | Labetalol | 105 |

| β₁-adrenergic | [³H]-DHA | Labetalol | 110 |

| β₂-adrenergic | [³H]-DHA | Labetalol | 120 |

| Note: These are representative values derived from the literature. Actual experimental values may vary. The ratio of α:β blockade is known to be approximately 1:3 to 1:7 depending on the route of administration.[4] |

Part B: Functional Characterization of Receptor Activity

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor-mediated signaling.

Workflow for Functional Characterization

Caption: Experimental workflow from binding to functional assays.

1. Functional Assay for β-Adrenergic Receptors (Gs-coupled): cAMP Accumulation

Causality and Rationale: β1 and β2 receptors couple to the stimulatory G-protein, Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[9][11] An antagonist will block the cAMP production stimulated by a known agonist (like isoproterenol), while an agonist would stimulate cAMP production on its own.

Protocol: HTRF or AlphaScreen cAMP Assay

-

Cell Preparation: Seed cells expressing the target β-receptor subtype into a 384-well plate and culture overnight.[12]

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound (Labetalol) for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

Add a fixed concentration of a standard β-agonist (e.g., isoproterenol at its EC80 concentration) to stimulate cAMP production.[10]

-

Incubate for a defined period (e.g., 30 minutes).

-

-

Agonist Mode: To test for partial agonist activity, incubate the cells with only the test compound (Labetalol) without a standard agonist.

-

Lysis and Detection:

-

Lyse the cells and add the detection reagents (e.g., biotin-cAMP and an anti-cAMP antibody conjugated to an acceptor bead, as in an AlphaScreen assay).[13]

-

After incubation in the dark, read the plate on a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

-

Analysis:

-

Antagonist Mode: Plot the signal against the log concentration of Labetalol to generate an inhibition curve and determine the IC50.

-

Agonist Mode: Plot the signal against the log concentration of Labetalol to determine if it stimulates cAMP production above baseline.

-

2. Functional Assay for α1-Adrenergic Receptors (Gq-coupled): Calcium Mobilization

Causality and Rationale: α1-receptors couple to the Gq G-protein, which activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15] An antagonist will block this Ca²⁺ release when stimulated by an α1-agonist like phenylephrine.

Protocol: Fluorescent Calcium Mobilization Assay

-

Cell Preparation: Seed cells expressing the target α1-receptor subtype into a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.[14]

-

Wash the cells gently to remove excess extracellular dye.

-

-

Assay Measurement:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an integrated fluidics head.[16]

-

Antagonist Mode: The instrument will add increasing concentrations of the test compound (Labetalol) to the wells, incubate for a set period, and then inject a fixed concentration of an α1-agonist (e.g., phenylephrine at its EC80).[17]

-

Measure the fluorescence intensity over time, before and after agonist addition. The peak fluorescence response corresponds to the intracellular calcium concentration.[18]

-

-

Analysis:

-

Calculate the peak response for each well.

-

Plot the percentage of the maximal agonist response against the log concentration of Labetalol to determine the IC50 for antagonism.

-

Downstream Signaling Pathways and Visualization

The culmination of the binding and functional data allows for the construction of a signaling pathway diagram, illustrating the compound's integrated mechanism of action at a cellular level. Labetalol's dual antagonism blocks two distinct downstream pathways.

Signaling Pathway Diagram

Caption: Labetalol's dual blockade of Gs and Gq signaling pathways.

Conclusion and Synthesis

The comprehensive experimental approach outlined—progressing from receptor affinity to functional antagonism and pathway analysis—provides a self-validating system to elucidate the mechanism of action for a complex pharmacological agent like Labetalol. The data collectively demonstrate that Labetalol competitively antagonizes both α1- and β-adrenergic receptors. This dual action prevents the downstream signaling cascades normally initiated by endogenous catecholamines: it blocks the Gs-cAMP pathway in tissues like the heart (β-blockade) and the Gq-IP3-Ca²⁺ pathway in vascular smooth muscle (α1-blockade).[3] This integrated mechanism is responsible for its potent antihypertensive effects and underscores the importance of a multi-assay approach in modern drug discovery and development.[19]

References

-

GoodRx. (2024, August 2). Labetalol's Mechanism of Action: How Does It Work? GoodRx. [Link]

-

Cochrane. (2014, December 15). Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension. Cochrane. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Labetalol Hydrochloride? Patsnap Synapse. [Link]

-

YouTube. (2024, November 10). Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

-

MedlinePlus. (2023, August 15). Labetalol. MedlinePlus. [Link]

-

Wikipedia. (n.d.). Labetalol. Wikipedia. [Link]

-

PubMed. (1981). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

-

National Institutes of Health. (2019, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. NIH. [Link]

-

Biomolecules & Therapeutics. (2018, March 1). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. [Link]

-

Springer Nature Experiments. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature. [Link]

-

JoVE. (2023, September 22). Adrenergic Antagonists: ɑ and β-Receptor Blockers. JoVE. [Link]

-

American Heart Association. (2024, February 27). Types of Heart Medications. American Heart Association. [Link]

-

National Institutes of Health. (2013, May 31). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. NIH. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

-

PubMed. (1984, October 25). The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium. PubMed. [Link]

-

PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

-

PubMed. (1985, July 31). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. PubMed. [Link]

-

PubMed. (1986, May 5). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed. [Link]

-

ResearchGate. (n.d.). Effect of the-adrenergic antagonist propranolol on the dose-response.... ResearchGate. [Link]

-

Wikipedia. (n.d.). Beta blocker. Wikipedia. [Link]

-

National Institutes of Health. (2024, April 13). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. NIH. [Link]

-

eScholarship. (2024, September 27). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eScholarship. [Link]

-

YouTube. (2016, October 17). ALPHA & BETA BLOCKERS - ADRENERGIC ANTAGONISTS ( MADE EASY). YouTube. [Link]

-

PubMed. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

-

Chemsrc. (2024, August 24). CAS#:179107-93-8 | this compound. Chemsrc. [Link]

Sources

- 1. goodrx.com [goodrx.com]

- 2. Labetalol: MedlinePlus Drug Information [medlineplus.gov]

- 3. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]

- 4. Labetalol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Video: Adrenergic Antagonists: ɑ and β-Receptor Blockers [jove.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. heart.org [heart.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Preamble: A Hypothesis-Driven Approach to Pharmacological Characterization

The compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, hereafter referred to as "Compound X," is a novel molecule whose biological activities are not yet extensively documented in peer-reviewed literature. Its chemical architecture, however, provides a strong basis for forming a primary hypothesis regarding its mechanism of action.

The structure features a phenethylamino core, a hallmark of endogenous catecholamines (e.g., epinephrine, norepinephrine) and a vast class of synthetic adrenergic agonists. The presence of a hydroxyphenyl group is also common in ligands that bind to adrenergic receptors. Based on this structural analogy, this guide will present a comprehensive, hypothesis-driven workflow to characterize the in vitro pharmacology of Compound X, with a primary focus on its potential activity as a β2-adrenergic receptor (β2-AR) agonist.

This document is designed not as a review of existing data, but as a forward-looking technical guide. It provides the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation of Compound X, adhering to the principles of modern drug discovery and ensuring scientific rigor at every step.

Section 1: Receptor Binding Affinity and Selectivity Profile

Rationale for Binding Assays

The foundational step in characterizing any novel ligand is to confirm its physical interaction with the intended biological target. A binding assay quantifies the affinity of a ligand for a receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A high affinity (low Ki value) indicates a strong interaction. Furthermore, assessing binding to related receptor subtypes (e.g., β1-AR vs. β2-AR) is critical for determining selectivity, a key predictor of a drug's therapeutic window and potential side-effect profile. Radioligand competition binding assays remain the gold standard for this purpose due to their robustness and precision.[1]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Compound X for the human β2-adrenergic receptor.

1.2.1. Materials

-

Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human β2-AR.

-

Radioligand: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) or [³H]-Dihydroalprenolol ([³H]-DHA), non-selective β-adrenoceptor antagonists.

-

Non-specific Binding Control: Propranolol or Alprenolol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well plate harvester, liquid scintillation counter or gamma counter.

-

Plates: 96-well polypropylene plates.

1.2.2. Step-by-Step Methodology [1][2]

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

-

Assay Plate Setup:

-

Total Binding Wells: Add 50 µL of Assay Buffer.

-

Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM propranolol solution.

-

Competition Wells: Add 50 µL of each serial dilution of Compound X.

-

-

Radioligand Addition: Prepare the radioligand solution in Assay Buffer at a concentration equal to its Kd for the receptor (typically 20-60 pM for [¹²⁵I]-CYP). Add 50 µL of this solution to all wells.[3]

-

Receptor Addition: Thaw the receptor membrane preparation on ice and dilute in ice-cold Assay Buffer to a concentration of 5-20 µg of protein per well. Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.[2]

-

Incubation: Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[2]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation or gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Workflow and Data Presentation

The experimental workflow can be visualized as follows:

Caption: Workflow for the Radioligand Competition Binding Assay.

Table 1: Representative Data Table for Binding Affinity Profile of Compound X

| Receptor Subtype | Ki (nM) of Compound X | Ki (nM) of Isoproterenol (Control) | Selectivity Ratio (β1-Ki / β2-Ki) |

| Human β2-AR | [Experimental Value] | 150 | - |

| Human β1-AR | [Experimental Value] | 250 | [Calculated Value] |

| Human α1A-AR | [Experimental Value] | >10,000 | - |

Section 2: Functional Characterization via Gs-Pathway Activation

Rationale for Functional Assays

Demonstrating binding is insufficient to classify a compound's activity. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The β2-AR is a canonical Gs protein-coupled receptor (GPCR).[4][5] Upon agonist binding, it activates the Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6] Therefore, measuring the accumulation of intracellular cAMP is a direct and robust method for quantifying the agonist activity of Compound X at the β2-AR.[7][8]

Experimental Protocol: cAMP Accumulation Assay (AlphaScreen)

This protocol describes a homogenous (no-wash) assay format for measuring cAMP levels, suitable for high-throughput screening.

2.2.1. Materials

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human β2-AR.

-

Assay Kit: AlphaScreen® cAMP Assay Kit (PerkinElmer) or similar technology (e.g., HTRF).[9]

-

Reagents: Stimulation buffer (e.g., HBSS with 5 mM HEPES), phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, cell lysis buffer.

-

Positive Control: Isoproterenol or Formoterol (full β2-AR agonists).

-

Instrumentation: Multimode plate reader capable of AlphaScreen detection.

-

Plates: 384-well white opaque OptiPlates.

2.2.2. Step-by-Step Methodology [9][10]

-

Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of Compound X and control agonists in Stimulation Buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells. Add 10 µL of the prepared compound dilutions to the respective wells. Incubate at 37°C for 30 minutes.

-

Cell Lysis: Add 10 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature on an orbital shaker to ensure complete lysis.[9]

-

Detection:

-

In reduced light, prepare the detection mix containing Acceptor beads and add 5 µL to each well. Seal the plate and incubate for 1 hour.

-

Prepare the Donor bead mix, add 15 µL to each well, seal the plate with a TopSeal, wrap in foil, and incubate for 8-12 hours (or as per manufacturer's instructions) at room temperature.[9]

-

-

Data Acquisition: Read the plate on an Envision or similar plate reader using standard AlphaScreen settings.

-

Data Analysis:

-

Generate a cAMP standard curve using the known standards provided in the kit.

-

Convert the raw AlphaScreen counts from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal response induced by a standard full agonist like isoproterenol.

-

Signaling Pathway and Data Presentation

The signaling cascade from receptor activation to cAMP production is a cornerstone of GPCR biology.

Caption: The Gs-protein signaling pathway activated by a β2-AR agonist.

Table 2: Representative Data Table for Gs-Pathway Functional Activity

| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Classification |

| Compound X | [Experimental Value] | [Experimental Value] | [e.g., Full Agonist, Partial Agonist] |

| Isoproterenol | 5.0 | 100% | Full Agonist |

| Salbutamol | 50.0 | 95% | Full Agonist |

Section 3: Probing Biased Signaling via β-Arrestin Recruitment

Rationale for Biased Agonism Assays

Modern GPCR pharmacology recognizes that receptor signaling is not a simple on-off switch. Ligands can preferentially activate one signaling pathway over another, a phenomenon known as "biased agonism" or "functional selectivity".[4] In addition to G-protein coupling, agonist-bound GPCRs are phosphorylated by GRKs (GPCR kinases), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, but it can also initiate its own distinct signaling cascades (e.g., activating MAPK pathways).[4] A compound that is a potent Gs agonist but a weak recruiter of β-arrestin could theoretically provide sustained therapeutic effects with reduced receptor desensitization (tolerance). Therefore, quantifying β-arrestin recruitment is essential for a complete pharmacological profile.[11]

Experimental Protocol: β-Arrestin Recruitment Assay (Tango)

The Tango assay is a widely used method that leverages protease cleavage of a reporter construct to quantify receptor-β-arrestin interaction.[11][12]

3.2.1. Materials

-

Cell Line: HTLA cells or a similar line stably expressing the human β2-AR fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein. The reporter is typically luciferase under the control of a GAL4 upstream activation sequence.

-

Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Luciferase assay substrate (e.g., Bright-Glo).

-

Positive Control: Isoproterenol.

-

Instrumentation: Luminometer-capable plate reader.

-

Plates: 96-well or 384-well solid white tissue culture plates.

3.2.2. Step-by-Step Methodology

-

Cell Seeding: Plate the Tango β2-AR cells in white, clear-bottom assay plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of Compound X and control agonists in assay medium.

-

Cell Stimulation: Remove the growth medium and add the compound dilutions to the cells. Incubate for 16-24 hours at 37°C, 5% CO₂. This extended incubation is required for transcription and translation of the luciferase reporter gene.

-

Signal Detection:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add the luciferase substrate to each well according to the manufacturer's protocol.

-

Incubate for 5-10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

-

Workflow and Data Presentation

A clear workflow ensures reproducibility of the β-arrestin assay.

Caption: Workflow for the Tango β-Arrestin Recruitment Assay.

Table 3: Representative Data Table for β-Arrestin Recruitment Activity

| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Classification |

| Compound X | [Experimental Value] | [Experimental Value] | [e.g., Strong Recruiter, Weak Recruiter] |

| Isoproterenol | 25.0 | 100% | Balanced Agonist |

Section 4: Synthesis, Interpretation, and Future Directions

Data Integration and Interpretation

The comprehensive in vitro characterization of Compound X requires synthesizing the data from all three core assays. The key is to compare not just the absolute values but the relative potencies and efficacies across different endpoints.

-

Pharmacological Profile: The combination of Ki, cAMP EC50/Emax, and β-arrestin EC50/Emax defines the compound's profile. For example, a compound with a low Ki (high affinity), low cAMP EC50 (high potency), and high cAMP Emax (full efficacy) is a classic full agonist.

-

Selectivity: A significantly lower Ki and/or EC50 at the β2-AR compared to the β1-AR indicates desirable selectivity, which could translate to fewer cardiovascular side effects.

-

Biased Agonism: A bias factor can be calculated to quantify functional selectivity. A common method involves calculating the ratio of (Emax/EC50) for the Gs/cAMP pathway relative to the (Emax/EC50) for the β-arrestin pathway, often normalized to a balanced reference agonist like isoproterenol. A compound with a significant bias towards the Gs pathway would be a prime candidate for development as a potentially improved therapeutic agent.

Future In Vitro Directions

A successful initial characterization opens the door to several further lines of inquiry:

-

Antagonist Mode Testing: If Compound X shows low efficacy in functional assays, it should be tested in antagonist mode by co-incubating it with a known agonist to see if it inhibits the agonist's response.

-

Receptor Subtype Profiling: The binding and functional assays should be expanded to a broader panel of adrenergic and other GPCRs (e.g., serotonergic, dopaminergic) to build a comprehensive off-target profile.[13]

-

Downstream Signaling: Investigate downstream signaling events, such as ERK phosphorylation, which can be modulated by both G-protein and β-arrestin pathways, to further dissect the compound's mechanism of action.[4]

-

Human Primary Cell Assays: Validate the findings in more physiologically relevant systems, such as primary human airway smooth muscle cells, to confirm the compound's effect on relaxation and signaling in a native environment.[4]

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the in vitro characterization of this compound. By systematically progressing from target binding to functional G-protein activation and β-arrestin-mediated signaling, researchers can build a comprehensive pharmacological profile of this novel compound. This structured approach not only ensures scientific validity but also provides the critical data needed to assess its potential as a therapeutic candidate for conditions like asthma and COPD, where selective β2-AR agonism is a clinically validated mechanism.

References

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Bio-protocol. Available at: [Link].

-

Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013). Biocompare. Available at: [Link].

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Available at: [Link].

-

GPCR Signaling Assays. Agilent. Available at: [Link].

-

Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. Available at: [Link].

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].

-

beta2 adrenoceptor Assay. Innoprot. Available at: [Link].

-

Data Sheet. BPS Bioscience. Available at: [Link].

-

cAMP Accumulation Assay. Creative BioMart. Available at: [Link].

-

Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3937. Available at: [Link].

-

In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. (2012). Hindawi. Available at: [Link].

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments. Available at: [Link].

-

Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Available at: [Link].

-

β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. (n.d.). British Journal of Pharmacology. Available at: [Link].

-

Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013). ACS Medicinal Chemistry Letters. Available at: [Link].

-

Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Available at: [Link].

-

Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. Available at: [Link].

-

Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. (n.d.). Semantic Scholar. Available at: [Link].

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. Available at: [Link].

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. Available at: [Link].

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). MDPI. Available at: [Link].

-

Johnson, M. (1998). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric Respiratory Reviews. Available at: [Link].

-

Baroffio, M., & Barisione, G. (2017). Beta-Adrenergic Agonists. MDPI. Available at: [Link].

-

Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available at: [Link].

-

CAS#:179107-93-8 | this compound. Chemsrc. Available at: [Link].

-

Sato, M., et al. (2008). The beta3-adrenoceptor Agonist... and Antagonist... Activate Different Signaling Pathways in Chinese Hamster ovary-K1 Cells Stably Expressing the Human beta3-adrenoceptor. Molecular Pharmacology. Available at: [Link].

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). National Center for Biotechnology Information. Available at: [Link].

-

Jin, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link].

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). ResearchGate. Available at: [Link].

Sources

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS 179107-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

4-bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, identified by CAS number 179107-93-8, is a vital chemical intermediate, notably in the synthetic pathways leading to galantamine.[1][2] Galantamine is an alkaloid used for the treatment of mild to moderate Alzheimer's disease.[3][4] The efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API) is profoundly influenced by the physicochemical characteristics of its precursors.[5] A thorough understanding of these properties is therefore not merely academic but a cornerstone of robust process development and quality control in pharmaceutical manufacturing.

This guide provides a comprehensive overview of the core physicochemical properties of CAS 179107-93-8. While experimentally determined data for this specific intermediate is not extensively published, this document outlines the predicted properties based on computational models and, more importantly, details the rigorous, validated experimental protocols for their determination. This approach equips researchers and drug development professionals with the necessary tools to characterize this molecule and others like it, ensuring data integrity and facilitating informed decision-making throughout the development lifecycle.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 179107-93-8

-

Molecular Formula: C₁₆H₁₈BrNO₃[1]

-

Molecular Weight: 352.22 g/mol [6]

The molecular structure, featuring a brominated and methoxylated phenol ring linked to a hydroxyphenethylamine moiety, dictates its chemical behavior and physical properties. The presence of acidic phenolic hydroxyl groups and a basic secondary amine makes the molecule's properties, particularly solubility and lipophilicity, highly dependent on pH.

Core Physicochemical Properties: A Blend of Predicted and Experimental Approaches

The following sections detail the key physicochemical parameters of CAS 179107-93-8. Where experimental data is unavailable, predicted values from reputable sources are provided alongside detailed, industry-standard protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties

| Property | Predicted/Calculated Value | Experimental Protocol |

| Melting Point (°C) | N/A[1] | Capillary Method |

| Aqueous Solubility | Data not available | Shake-Flask Method |

| pKa | 8.88 ± 0.23 (Predicted)[6] | Potentiometric Titration |

| LogP (Octanol-Water Partition Coefficient) | 2.94 - 3.2 | Shake-Flask Method |

| Boiling Point (°C) | 503.3 ± 45.0 (Predicted)[1][6] | Not applicable for a solid under standard conditions |

| Density (g/cm³) | 1.4 ± 0.1 (Predicted)[1] | - |

| Flash Point (°C) | 258.2 ± 28.7 (Predicted)[1] | - |

Melting Point: A Sentinel of Purity

The melting point of a crystalline solid is a critical indicator of its identity and purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden this range.

Experimental Protocol: Capillary Method

This method is a standard pharmacopeial procedure for melting point determination.

Rationale for Method Selection: The capillary method is widely adopted due to its accuracy, small sample requirement, and reproducibility, making it a cornerstone of quality control in the pharmaceutical industry.

Materials and Equipment:

-

CAS 179107-93-8 sample (finely powdered and thoroughly dried)

-

Glass capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-4 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid ramp can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded: the onset point, where the first drop of liquid appears, and the clear point, where the entire sample has melted into a transparent liquid. The melting range is the interval between these two points.

Sources

- 1. CAS#:179107-93-8 | this compound | Chemsrc [chemsrc.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 4. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 179107-93-8 [m.chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: A Key Intermediate in Galantamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, a pivotal, yet often unheralded, intermediate in the synthetic routes to galantamine. Galantamine is a crucial medication for the symptomatic treatment of Alzheimer's disease. This document delves into the historical context of its emergence within the broader narrative of galantamine's discovery and synthesis, detailed synthetic protocols, and thorough characterization parameters. By elucidating the chemistry of this key intermediate, this guide serves as a valuable resource for researchers in medicinal chemistry, process development, and alkaloid synthesis.

Introduction: The Unseen Pillar in Alzheimer's Drug Synthesis

This compound, with the CAS Number 179107-93-8, is a complex organic molecule whose significance is not in its own biological activity, but in its role as a precursor to galantamine.[1] Galantamine, an alkaloid originally isolated from plants of the Amaryllidaceae family, is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[2][3][4] Its ability to increase acetylcholine levels in the brain has made it a cornerstone in the management of mild to moderate Alzheimer's disease.

The limited availability of galantamine from natural sources spurred extensive research into its total synthesis.[5] It is within these synthetic endeavors that this compound emerges as a critical building block, embodying the convergence of two key fragments of the final galantamine structure. This guide will illuminate the discovery, synthesis, and chemical properties of this important intermediate.

Discovery and History: A Tale of a Synthetic Intermediate

The "discovery" of this compound is intrinsically linked to the history of galantamine's total synthesis. Galantamine was first isolated in the 1950s in the Soviet Union and Bulgaria from the bulbs of the snowdrop Galanthus nivalis. The first industrial process for its extraction was developed in 1959.

The first total synthesis of galantamine was achieved by D. H. R. Barton in 1962, a landmark achievement that opened the door for numerous other synthetic approaches.[5] Over the decades, chemists have devised various strategies to construct the complex tetracyclic framework of galantamine, with a common theme being the connection of a substituted phenolic component with a tyramine-derived fragment.

The specific emergence of this compound as an intermediate is a logical consequence of retrosynthetic analysis of the galantamine core. The key synthetic step often involves a reductive amination between a brominated vanillin derivative and tyramine. This approach has been refined over the years in various academic and industrial laboratories, solidifying the importance of this intermediate. A notable example of a closely related derivative, 4-Bromo-5-(((4-hydroxyphenethyl)amino)methyl)-2-methoxyphenyl benzoate, is featured in a biomimetic total synthesis of (–)-Galanthamine, highlighting the contemporary relevance of this synthetic strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 179107-93-8 | [1] |

| Molecular Formula | C₁₆H₁₈BrNO₃ | [1] |

| Molecular Weight | 352.22 g/mol | |

| Appearance | Expected to be a solid | |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO |

Synthesis of this compound

The primary route to this compound is through the reductive amination of 5-bromovanillin with tyramine. This reaction forms the crucial C-N bond that links the two key fragments of the galantamine precursor.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from commercially available vanillin.

Caption: Synthetic pathway to the target compound.

Experimental Protocols

The following protocols are based on established procedures for bromination of vanillin and reductive amination reactions.[6][7]

Step 1: Synthesis of 5-Bromovanillin

-

Reaction Setup: In a well-ventilated fume hood, dissolve vanillin (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude 5-bromovanillin will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Amination to Yield this compound

-

Imine Formation: In a round-bottom flask, dissolve 5-bromovanillin (1 equivalent) and tyramine (1 equivalent) in a suitable solvent, such as methanol or ethanol. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Most of the organic solvent can be removed under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization of this compound

Detailed spectroscopic data for this specific intermediate is not widely published. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be expected.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect distinct singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on both the brominated methoxyphenol ring and the hydroxyphenethyl ring.

-

Methine and Methylene Protons: A singlet for the benzylic methylene protons (Ar-CH₂-N) would likely appear around δ 3.5-4.0 ppm. The two methylene groups of the phenethyl moiety would appear as triplets around δ 2.7-3.0 ppm.

-

Phenolic and Amine Protons: Broad singlets for the -OH and -NH protons, which may be exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8-3.9 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: A series of signals in the δ 110-160 ppm range. The carbon bearing the bromine atom would be shifted downfield.

-

Methylene and Methine Carbons: Signals for the benzylic methylene carbon and the phenethyl methylene carbons would be expected in the δ 40-60 ppm range.

-

Methoxy Carbon: A signal for the -OCH₃ carbon around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

-

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic -OH and secondary amine -N-H stretching vibrations.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 2850-3100 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band around 1200-1280 cm⁻¹ for the aryl ether C-O bond.

-

C-N Stretching: A medium intensity band in the 1020-1250 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and the bonds of the phenethyl side chain.

Role in the Total Synthesis of Galantamine

The strategic importance of this compound lies in its pre-organized structure, containing both the A-ring (brominated methoxyphenol) and the tyramine-derived portion of the D-ring of galantamine. The bromine atom serves as a handle for subsequent intramolecular cyclization reactions, a key step in forming the tetracyclic core of galantamine.

Caption: Role of the target compound in galantamine synthesis.

Conclusion

While this compound may not be a household name in pharmacology, its role as a key intermediate in the synthesis of galantamine is undeniable. This guide has provided a comprehensive overview of its discovery within the context of galantamine research, detailed synthetic protocols, and expected characterization data. For scientists and researchers in the field of medicinal and process chemistry, a thorough understanding of this and other related intermediates is crucial for the continued development and optimization of synthetic routes to essential medicines like galantamine. The insights provided herein are intended to facilitate further research and innovation in the synthesis of complex alkaloids and other pharmaceutically important molecules.

References

-

Wikipedia. (n.d.). Galantamine total synthesis. Retrieved from [Link]

-

GALANTHAMINE. (n.d.). Retrieved from [Link]

- Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. Natural Product Reports, 41(4), 1060-1090.

-

ResearchGate. (2025). A Total Synthesis of Galanthamine Involving De Novo Construction of the Aromatic C-Ring. Retrieved from [Link]

- Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease.

-

ResearchGate. (2025). Total Synthesis of (+)- and (-)-Galanthamine. Retrieved from [Link]

- Trost, B. M., Tang, W., & Toste, F. D. (2005). Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine. Journal of the American Chemical Society, 127(42), 14785–14803.

-

ResearchGate. (2025). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. Retrieved from [Link]

- Herlina, H., Ginting, S., & Ginting, M. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science and Technology, ICOST 2021, 27-28 March, Medan, Indonesia.

-

ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Retrieved from [Link]

-

OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.

-

ResearchGate. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.

-

National Institutes of Health. (n.d.). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

-

Bundesamt für Lebensmittelsicherheit und Veterinärwesen (BLV). (n.d.). Reduction of tyramine in fermented foods. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 6. DSpace [open.bu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Characterizing Novel G Protein-Coupled Receptor (GPCR) Ligands: A Technical Guide Featuring 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Introduction: The Quest for Novel GPCR Modulators

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their significance is underscored by the fact that a substantial portion of all FDA-approved drugs target these receptors. The discovery of novel ligands with unique pharmacological profiles is a cornerstone of modern drug development. This guide provides a comprehensive framework for the characterization of novel chemical entities as GPCR ligands, using the compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS: 179107-93-8) as a representative example. While this compound is commercially available and noted as a potential intermediate in the synthesis of Galantamine, its own biological activity as a GPCR ligand is not yet publicly documented. This guide will, therefore, serve as a roadmap for researchers seeking to elucidate the GPCR-modulating potential of this and other novel compounds.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 179107-93-8 | [1][2][3][4] |

| Molecular Formula | C16H18BrNO3 | [2][4] |

| Molecular Weight | 352.22 g/mol | [4] |

| Appearance | Earth brown powder | |

| Purity | ≥99% (as commercially available) |

A Strategic Approach to Pharmacological Characterization

The journey from a novel compound to a well-characterized GPCR ligand is a systematic process of elimination and focused investigation. The initial step involves broad screening to identify potential receptor targets, followed by more detailed assays to define the nature and potency of the interaction.

Figure 1: A generalized workflow for the pharmacological characterization of a novel GPCR ligand.

Core Methodologies: From Binding to Function

The following protocols represent the gold standard for characterizing ligand-GPCR interactions. The choice of which functional assay to employ is dictated by the G-protein subtype (Gs, Gi, or Gq) the target receptor is known to couple with.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are fundamental for determining the affinity of a novel compound for a specific GPCR.[5][6] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a source of the target GPCR (typically cell membranes). The amount of radioligand bound to the receptor is then measured, and the displacement by the test compound is used to calculate its inhibitory constant (Ki).

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: Dilute the radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors) in assay buffer to a concentration equal to its Kd.

-

Test Compound: Prepare a serial dilution of this compound in assay buffer.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of the test compound dilutions to the respective wells.

-

For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand.

-

Add 50 µL of the diluted radioligand to all wells.

-

Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Detection:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter circle.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the NSB counts from all other counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-